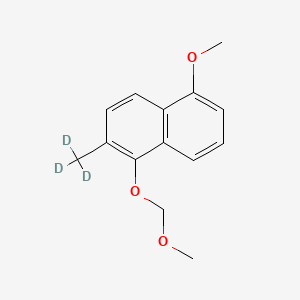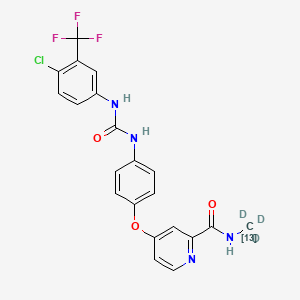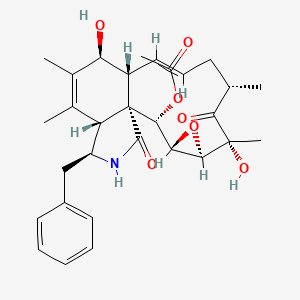
Epoxycytochalasin C, 19,20-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epoxycytochalasin C, 19,20- is a member of the cytochalasin family, which are fungal secondary metabolites known for their diverse biological activities. These compounds are characterized by their ability to disrupt actin polymerization, affecting various cellular processes such as adhesion, motility, signaling, and cytokinesis . Epoxycytochalasin C, 19,20- has been isolated from fungal species like Rosellinia sanctae-cruciana and has shown significant cytotoxic potential .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Epoxycytochalasin C, 19,20- typically involves the isolation from fungal crude extracts. The process includes fermentation of the fungal species, followed by extraction and purification using chromatographic techniques . Specific reaction conditions and reagents used in the synthesis are often proprietary and vary depending on the source and desired purity of the compound.
Industrial Production Methods
Industrial production of Epoxycytochalasin C, 19,20- is not widely documented, but it generally follows similar principles as laboratory synthesis. Large-scale fermentation and advanced purification techniques are employed to obtain the compound in significant quantities. The use of bioreactors and optimized growth conditions for the fungal species can enhance yield and efficiency .
化学反応の分析
Types of Reactions
Epoxycytochalasin C, 19,20- undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of the hydroxyl group at the C7 position, which significantly affects its biological activity .
Common Reagents and Conditions
Reduction: Standard reducing agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Various nucleophiles can be used to substitute functional groups, altering the compound’s properties and activity.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of Epoxycytochalasin C, 19,20-. These derivatives often exhibit different levels of cytotoxicity and biological activity compared to the parent compound .
科学的研究の応用
Epoxycytochalasin C, 19,20- has a wide range of scientific research applications:
作用機序
Epoxycytochalasin C, 19,20- exerts its effects primarily by binding to actin filaments, disrupting their polymerization and affecting various cellular processes. The compound targets the actin cytoskeleton, leading to changes in cell shape, motility, and division . Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anti-cancer therapies .
類似化合物との比較
Epoxycytochalasin C, 19,20- is unique among cytochalasins due to its specific structural features and biological activity. Similar compounds include:
Cytochalasin D: Known for its potent actin-disrupting activity but differs in its chemical structure and specific effects.
Cytochalasin B: Another actin polymerization inhibitor with distinct biological properties.
19,20-Epoxycytochalasin D: Shares structural similarities with Epoxycytochalasin C, 19,20- but exhibits different cytotoxicity profiles.
These comparisons highlight the unique aspects of Epoxycytochalasin C, 19,20-, particularly its specific interactions with actin and its potential therapeutic applications .
特性
分子式 |
C30H37NO7 |
|---|---|
分子量 |
523.6 g/mol |
IUPAC名 |
[(1R,2S,3S,5R,6R,8S,10E,12R,13S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,14,15-tetramethyl-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadeca-10,14-dien-2-yl] acetate |
InChI |
InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15,20-24,26-27,33,36H,10,14H2,1-5H3,(H,31,35)/b13-9+/t15-,20-,21-,22-,23+,24+,26+,27+,29-,30-/m0/s1 |
InChIキー |
ZOSGFLUFAVFHCM-OVLWGNJGSA-N |
異性体SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2([C@@H]([C@H]4[C@@H](O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)C)O |
正規SMILES |
CC1CC=CC2C(C(=C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid](/img/structure/B12425566.png)

![4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;trihydrochloride](/img/structure/B12425573.png)
![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12425575.png)

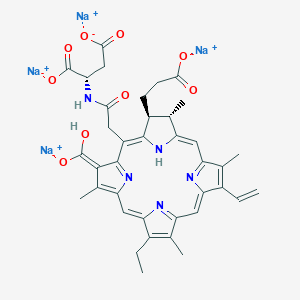
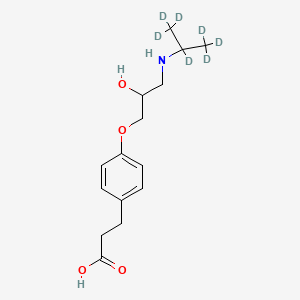

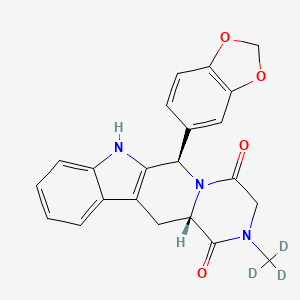
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate](/img/structure/B12425605.png)
